

Enantioselective Synthesis of Chiral Cyclopropene Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: Cyclopropene

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This document provides detailed application notes and protocols for the enantioselective synthesis of chiral **cyclopropene** derivatives, valuable building blocks in medicinal chemistry and organic synthesis. The high ring strain of **cyclopropenes** makes them reactive intermediates for constructing complex molecular architectures.^{[1][2]} The protocols outlined below focus on robust and highly selective catalytic methods to access these versatile scaffolds in an enantiomerically enriched form.

Introduction

Chiral **cyclopropene** derivatives are increasingly recognized for their utility in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. Their rigid, three-membered ring structure offers a unique conformational constraint that can be exploited in drug design.^[2] The development of catalytic enantioselective methods for their synthesis has been a significant advancement, enabling access to a wide variety of chiral building blocks with high optical purity.^{[3][4]}

This guide details two prominent and effective methods for the enantioselective synthesis of chiral **cyclopropenes**: Rhodium-Catalyzed Cyclopropanation of Alkynes and Copper-Catalyzed Asymmetric Desymmetrization. Additionally, the emerging field of biocatalysis for this transformation is briefly discussed.

Catalytic Systems for Enantioselective Cyclopropenation

A variety of transition metal catalysts have been developed for the asymmetric synthesis of **cyclopropenes**, with rhodium and copper-based systems being the most extensively studied. These catalysts are typically complexed with chiral ligands that effectively control the stereochemical outcome of the reaction.

Rhodium-Catalyzed Cyclopropenation

Chiral dirhodium(II) carboxylates are highly effective catalysts for the enantioselective cyclopropenation of alkynes with diazo compounds.^{[5][6][7]} The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. Catalysts such as dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate), denoted as $\text{Rh}_2(\text{S-DOSP})_4$, have demonstrated exceptional performance in reactions involving terminal alkynes and arylvinyl diazoacetates.^[1]

Copper-Catalyzed Asymmetric Reactions

Copper catalysts, in conjunction with chiral ligands, are also powerful tools for the synthesis of chiral **cyclopropenes**. These systems can be employed in the desymmetrization of achiral **cyclopropenes** or in carbomagnesiation and hydroboration reactions to generate highly functionalized and enantioenriched cyclopropane derivatives from **cyclopropene** precursors.^{[8][9][10]}

Biocatalysis

An exciting and rapidly developing approach involves the use of engineered enzymes, such as cytochrome P450s and myoglobins, to catalyze the enantioselective cyclopropenation of alkynes.^{[2][4]} These biocatalytic systems can offer exceptional levels of stereoselectivity (>99% ee) and operate under mild, environmentally benign conditions.^[4]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for the enantioselective synthesis of chiral **cyclopropene** derivatives using different catalytic systems.

Table 1: Rhodium-Catalyzed Enantioselective Cyclopropenation of Alkynes with Aryldiazoacetates[5]

Alkyne Substrate	Diazoacetate Substrate	Catalyst	Yield (%)	ee (%)
1-Hexyne	Methyl phenyldiazoacetate	Rh ₂ (S-DOSP) ₄	85	96
Phenylacetylene	Methyl phenyldiazoacetate	Rh ₂ (S-DOSP) ₄	92	98
1-Octyne	Methyl (4-bromophenyl)diazoacetate	Rh ₂ (S-DOSP) ₄	88	95
Cyclohexylacetylene	Methyl phenyldiazoacetate	Rh ₂ (S-DOSP) ₄	75	94

Table 2: Copper-Catalyzed Enantioselective Hydroboration of **Cyclopropenes**[9]

Cyclopropene Substrate	Chiral Ligand	Yield (%)	ee (%)
Methyl 3-phenyl-2H-cyclopropene-3-carboxylate	(S)-DTBM-SEGPHOS	86	95
Methyl 3-(4-chlorophenyl)-2H-cyclopropene-3-carboxylate	(S)-DTBM-SEGPHOS	78	92
Methyl 3-(naphthalen-2-yl)-2H-cyclopropene-3-carboxylate	(S)-DTBM-SEGPHOS	81	94
Methyl 3-(thiophen-2-yl)-2H-cyclopropene-3-carboxylate	(S)-DTBM-SEGPHOS	75	89

Table 3: Biocatalytic Enantioselective Cyclopropanation of Disubstituted Alkynes^[4]

Alkyne Substrate	Diazo Compound	Biocatalyst	Yield (%)	ee (%)
1-Phenyl-1-propyne	Ethyl diazoacetate	Engineered Cytochrome P411	>99	>99
1,2-Diphenylacetylene	Ethyl diazoacetate	Engineered Cytochrome P411	95	>99
1-Cyclohexyl-2-phenylacetylene	Ethyl diazoacetate	Engineered Cytochrome P411	88	>99

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropenation of Terminal Alkynes

This protocol is a representative example for the synthesis of chiral **cyclopropenes** using a chiral dirhodium(II) catalyst.

Materials:

- Chiral dirhodium(II) catalyst (e.g., $\text{Rh}_2(\text{S-DOSP})_4$, 1 mol%)
- Terminal alkyne (1.0 mmol)
- Aryldiazoacetate (1.2 mmol)
- Anhydrous dichloromethane (DCM, 5 mL)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium(II) catalyst.
- Add anhydrous DCM followed by the terminal alkyne.
- The aryldiazoacetate is dissolved in anhydrous DCM (2 mL) and added dropwise to the reaction mixture over a period of 4 hours using a syringe pump at 0 °C.
- After the addition is complete, the reaction is stirred for an additional hour at room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral **cyclopropene** derivative.

- The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Hydroboration of 3-Aryl Substituted Cyclopropene-3-carboxylates

This protocol describes a method for the synthesis of chiral cyclopropylboronates from **cyclopropene** precursors.

Materials:

- CuCl (5 mol%)
- Chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol%)
- 3-Aryl substituted **cyclopropene**-3-carboxylate (0.2 mmol)
- Bis(pinacolato)diboron (B_2pin_2 , 0.22 mmol)
- t-BuOH (0.4 mmol)
- Anhydrous tetrahydrofuran (THF, 1 mL)
- Inert atmosphere (Nitrogen or Argon)

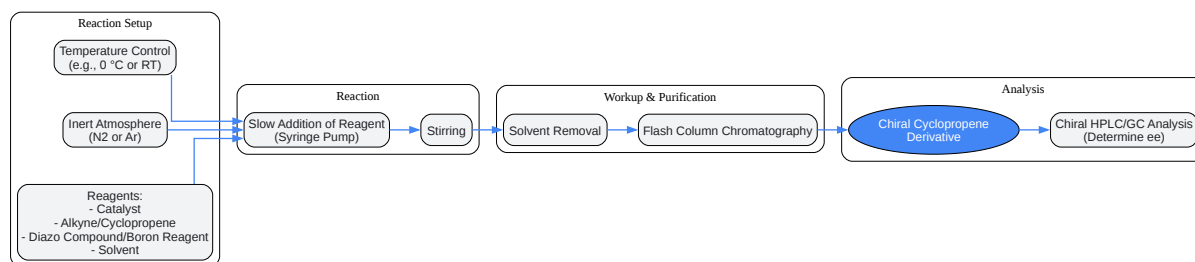
Procedure:

- In a glovebox, a vial is charged with CuCl and the chiral phosphine ligand.
- Anhydrous THF is added, and the mixture is stirred for 30 minutes.
- The 3-aryl substituted **cyclopropene**-3-carboxylate and B_2pin_2 are added to the catalyst solution.
- Finally, t-BuOH is added, and the vial is sealed and stirred at room temperature for 12 hours.
- The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral

cyclopropylboronate.

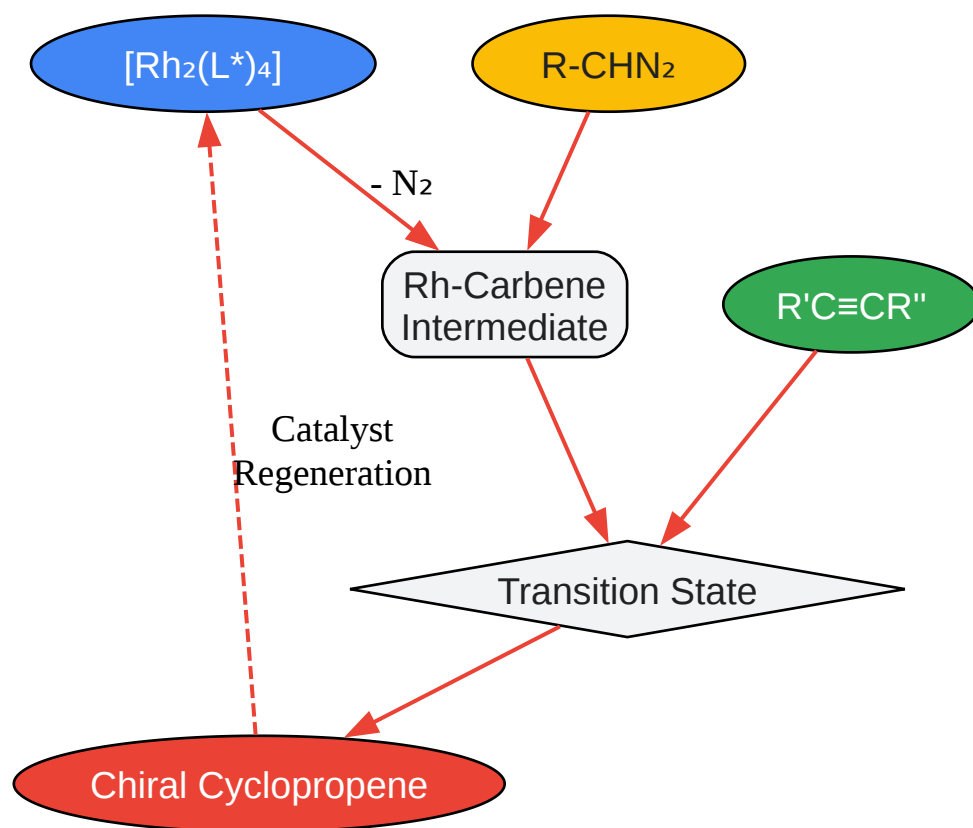
- The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations



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Caption: General experimental workflow for the enantioselective synthesis of chiral **cyclopropenes**.



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Caption: Simplified catalytic cycle for Rh-catalyzed enantioselective cyclopropenation.

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